Vat blue 6
Overview
Description
Vat Blue 6: , also known as Blue K, is a vat dye primarily used in textile dyeing processes. Vat dyes are a class of dyes that are insoluble in water and require a reduction process to become soluble. This compound is known for its excellent color fastness properties, making it a popular choice for dyeing cotton and other cellulosic fibers .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Vat Blue 6 is synthesized through a series of chemical reactions involving anthraquinone derivatives. The process typically involves the fusion of 2-aminoanthraquinone with caustic potash to obtain the colorant . The dye is then reduced to its leuco form using a reducing agent such as sodium dithionite (sodium hydrosulfite) in an alkaline solution .
Industrial Production Methods: : In industrial settings, this compound is produced by dissolving the dye in a vat using caustic soda and sodium hydrosulfite. The dye is then applied to the textile fibers, and subsequent oxidation restores the dye to its insoluble form, resulting in a vibrant and durable color .
Chemical Reactions Analysis
Types of Reactions: : Vat Blue 6 undergoes several types of chemical reactions, including:
Reduction: The dye is reduced to its leuco form using sodium hydrosulfite in an alkaline solution.
Oxidation: The leuco form is oxidized back to the insoluble dye form upon exposure to air.
Substitution: Various substituents can be introduced to modify the dye’s properties.
Common Reagents and Conditions
Reducing Agent: Sodium hydrosulfite (sodium dithionite)
Alkaline Solution: Caustic soda (sodium hydroxide)
Oxidizing Agent: Atmospheric oxygen
Major Products Formed
Leuco Form: Soluble form of the dye used for dyeing
Insoluble Dye: Final product after oxidation, providing the desired color on the textile fibers.
Scientific Research Applications
Vat Blue 6 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Vat Blue 6 involves its reduction to the leuco form, which is soluble in water and can penetrate the textile fibers. Once inside the fibers, the leuco form is oxidized back to the insoluble dye form, resulting in a strong and durable color. The molecular targets and pathways involved include the interaction of the dye with the cellulose fibers and the redox reactions that facilitate the dyeing process .
Comparison with Similar Compounds
Vat Blue 6 is part of the anthraquinone-based vat dyes, which are known for their excellent color fastness properties. Similar compounds include:
Vat Blue 1 (Indigo): Another popular vat dye with similar dyeing properties but different chemical structure.
Vat Blue 4: Shares similar fastness properties but differs in its molecular structure and dyeing behavior.
Vat Blue 14: Known for its unique shade and application properties.
This compound stands out due to its specific shade and excellent fastness properties, making it a preferred choice for certain textile applications .
Properties
IUPAC Name |
15,30-dichloro-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H12Cl2N2O4/c29-17-9-15-19(27(35)13-7-3-1-5-11(13)25(15)33)23-21(17)32-24-20-16(10-18(30)22(24)31-23)26(34)12-6-2-4-8-14(12)28(20)36/h1-10,31-32H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCDBQWJXSAYIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C4C(=C3C2=O)NC5=C(C=C6C(=C5N4)C(=O)C7=CC=CC=C7C6=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H12Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044532 | |
Record name | D&C Blue No. 9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MSDSonline] | |
Record name | Vat Blue 6 | |
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Solubility |
ANTHRAQUINONES EXTREMELY INSOL IN WATER & INSOL IN COMMON SOLVENTS /PIGMENTS/ | |
Record name | VAT BLUE 6 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2933 | |
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CAS No. |
130-20-1, 39456-82-1, 57284-96-5 | |
Record name | Blue K | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130-20-1 | |
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Record name | Vat Blue 6 | |
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Record name | VAT BLUE 6 | |
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Record name | 5,9,14,18-Anthrazinetetrone, 7,16-dichloro-6,15-dihydro- | |
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Record name | D&C Blue No. 9 | |
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Record name | 7,16-dichloro-6,15-dihydroanthrazine-5,9,14,18-tetrone | |
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Record name | 5,9,14,18-Anthrazinetetrone, 7,16-dichloro-6,15-dihydro- | |
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Record name | D&C BLUE NO. 9 | |
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Record name | VAT BLUE 6 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2933 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Vat Blue 6 suitable for camouflage applications, particularly in the near-infrared (NIR) region?
A1: this compound possesses a molecular structure that enables it to absorb and reflect light in a manner similar to green leaves, particularly in the NIR region []. This property makes it valuable for camouflage applications, as it allows fabrics dyed with this compound to blend with foliage and become less detectable in both the visible and NIR spectrum.
Q2: How does the concentration of this compound affect its camouflage properties?
A2: Research indicates that the camouflage effectiveness of this compound is influenced by its concentration []. Specifically, a concentration of 0.85% on weight of fiber (owf) and 1.2% owf was found to exhibit a reflectance curve closely resembling that of green leaves, outperforming other concentrations and dyes like C.I. Vat Yellow 2 and C.I. Vat Red 13.
Q3: Can this compound be combined with other dyes to achieve specific camouflage shades?
A3: Yes, this compound can be mixed with other vat dyes, such as C.I. Vat Red 13, to create specific shades for camouflage purposes []. Studies have successfully used these dyes to achieve standard shades like NATO and forest green on cotton fabrics. These mixtures retained their camouflage properties in both the visible and NIR regions.
Q4: How does dyeing cotton fabrics with this compound impact the adsorption of antibacterial agents like silver and copper particles?
A4: Dyeing cotton fabrics with this compound enhances the adsorption of silver and copper particles, which are commonly used as antibacterial agents []. This suggests that this compound can be incorporated into textile treatments to enhance their antibacterial properties. The mechanism behind this improved adsorption might be related to changes in the fabric's surface properties induced by the dye.
Q5: What are the advantages of using this compound in the formulation of environment-friendly dyes?
A5: this compound forms a key component in environment-friendly blue vat dye formulations []. This is largely due to its ability to achieve high diffusivity and dispersing stability in suspension form, minimizing the need for harsh chemicals and processes typically associated with traditional dye production. These formulations often incorporate multiple dispersing agents alongside this compound to achieve these desirable properties.
Q6: How does the chemical structure of vat dyes like this compound affect their dyeing properties on different fabrics?
A7: The chemical structure of this compound and similar vat dyes significantly impacts their dyeing characteristics on various fabrics []. For instance, vat dyes containing -NHCO- and -NH- groups, while offering vibrant colors, can undergo hydrolysis and overreduction, particularly on polyester fabrics at high temperatures. This highlights the importance of carefully selecting vat dyes and optimizing dyeing conditions based on the target fabric and desired outcome.
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